

Selectivity of DDD100097 for Trypanosoma brucei N-Myristoyltransferase: A Technical Overview

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Compound of Interest

Compound Name: **DDD100097**

Cat. No.: **B12367229**

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This technical guide provides an in-depth analysis of the selectivity of the compound **DDD100097**, a potent inhibitor of N-myristoyltransferase (NMT) in *Trypanosoma brucei*, the causative agent of Human African Trypanosomiasis (HAT). This document outlines the quantitative data demonstrating the compound's specificity for the parasite enzyme over its human counterpart, details the experimental methodologies used for its characterization, and visualizes key pathways and workflows.

Executive Summary

N-myristylation is a critical co- and post-translational lipid modification of many proteins in eukaryotes, catalyzed by N-myristoyltransferase (NMT).^{[1][2]} This process is essential for the viability of *Trypanosoma brucei*, making its NMT (TbNMT) a promising drug target.^{[2][3]} The pyrazole sulfonamide series of inhibitors, including the lead compound DDD85646 and its advanced analogue **DDD100097**, have demonstrated potent and selective inhibition of TbNMT.^{[4][5]} **DDD100097** was developed to improve upon the properties of DDD85646, particularly concerning central nervous system (CNS) penetration for treating stage 2 HAT.^{[4][5]} This guide synthesizes the available data on the selectivity of these compounds.

Quantitative Selectivity Data

The selectivity of NMT inhibitors is a critical parameter for their therapeutic potential, ensuring minimal off-target effects in the human host. The following tables summarize the in vitro potency and selectivity of **DDD100097** and its precursor, DDD85646.

| Compound | Target | IC50 (nM) | EC50 (nM) | Selectivity (HsNMT1/T bNMT IC50) | Reference |
|-----------|--------|-----------|-----------|--|-----------|
| DDD85646 | TbNMT | 2 | 2 | >2500 | [6] |
| HsNMT1 | >5000 | - | [6] | | |
| DDD100097 | TbNMT | <1 | 1.4 | >100 | [4] |
| HsNMT1 | >100 | - | [4] | | |

Table 1: In vitro enzyme inhibition (IC50) and cell-based proliferation (EC50) data for DDD85646 and **DDD100097** against *Trypanosoma brucei* and Human NMT.

| Compound | Cell Line | EC50 (nM) | Selectivity Index (MRC- 5/T. brucei EC50) | Reference |
|----------------------------------|---------------------|-----------|--|-----------|
| DDD85646 | <i>T. b. brucei</i> | 2 | >1000 | [6] |
| MRC-5 (human lung fibroblast) | >2000 | [7] | | |
| DDD100097 | <i>T. b. brucei</i> | 1.4 | >1428 | [4] |
| MRC-5 (human lung fibroblast) | >2000 | [7] | | |

Table 2: Cellular potency and selectivity of DDD85646 and **DDD100097**.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of **DDD100097**'s selectivity.

N-Myristoyltransferase (NMT) Enzyme Inhibition Assay

This protocol describes a scintillation proximity assay (SPA) used to measure the inhibition of NMT activity.

Materials:

- Recombinant *T. brucei* NMT (TbNMT) and Human NMT1 (HsNMT1)
- [³H]-Myristoyl-CoA
- Biotinylated peptide substrate (e.g., CAP5.5 for TbNMT)
- Assay Buffer: 30 mM Tris-HCl pH 7.4, 0.5 mM EDTA, 0.5 mM EGTA, 1.25 mM DTT, 0.1% (v/v) Triton X-100
- Streptavidin-coated SPA beads
- 384-well white optiplates
- Test compounds (e.g., **DDD100097**) dissolved in DMSO

Procedure:

- Prepare serial dilutions of the test compound in DMSO.
- In a 384-well plate, add the test compound to the desired final concentration.
- Add 5 nM of either TbNMT or HsNMT1 enzyme to each well.
- Incubate the enzyme and inhibitor at room temperature for a defined period.
- Initiate the reaction by adding a mixture of 0.125 μ M [³H]-Myristoyl-CoA and 0.5 μ M biotinylated peptide substrate. The total reaction volume is 40 μ l.
- Allow the reaction to proceed at room temperature for the optimized duration.

- Terminate the reaction by adding streptavidin-coated SPA beads. The biotinylated peptide will bind to the beads, bringing any incorporated [³H]-myristate into close proximity.
- Centrifuge the plates to settle the beads.
- Measure the radioactivity in each well using a scintillation counter.
- Calculate the percent inhibition relative to DMSO controls and determine the IC₅₀ value by fitting the data to a dose-response curve.

Trypanosoma brucei brucei (BSF) Proliferation Assay

This assay determines the effect of the inhibitor on the growth of bloodstream form (BSF) trypanosomes.

Materials:

- *T. b. brucei* bloodstream forms (e.g., S427 strain)
- HMI-9 medium supplemented with 10% fetal bovine serum
- Resazurin-based viability dye (e.g., AlamarBlue)
- 96-well culture plates
- Test compounds dissolved in DMSO

Procedure:

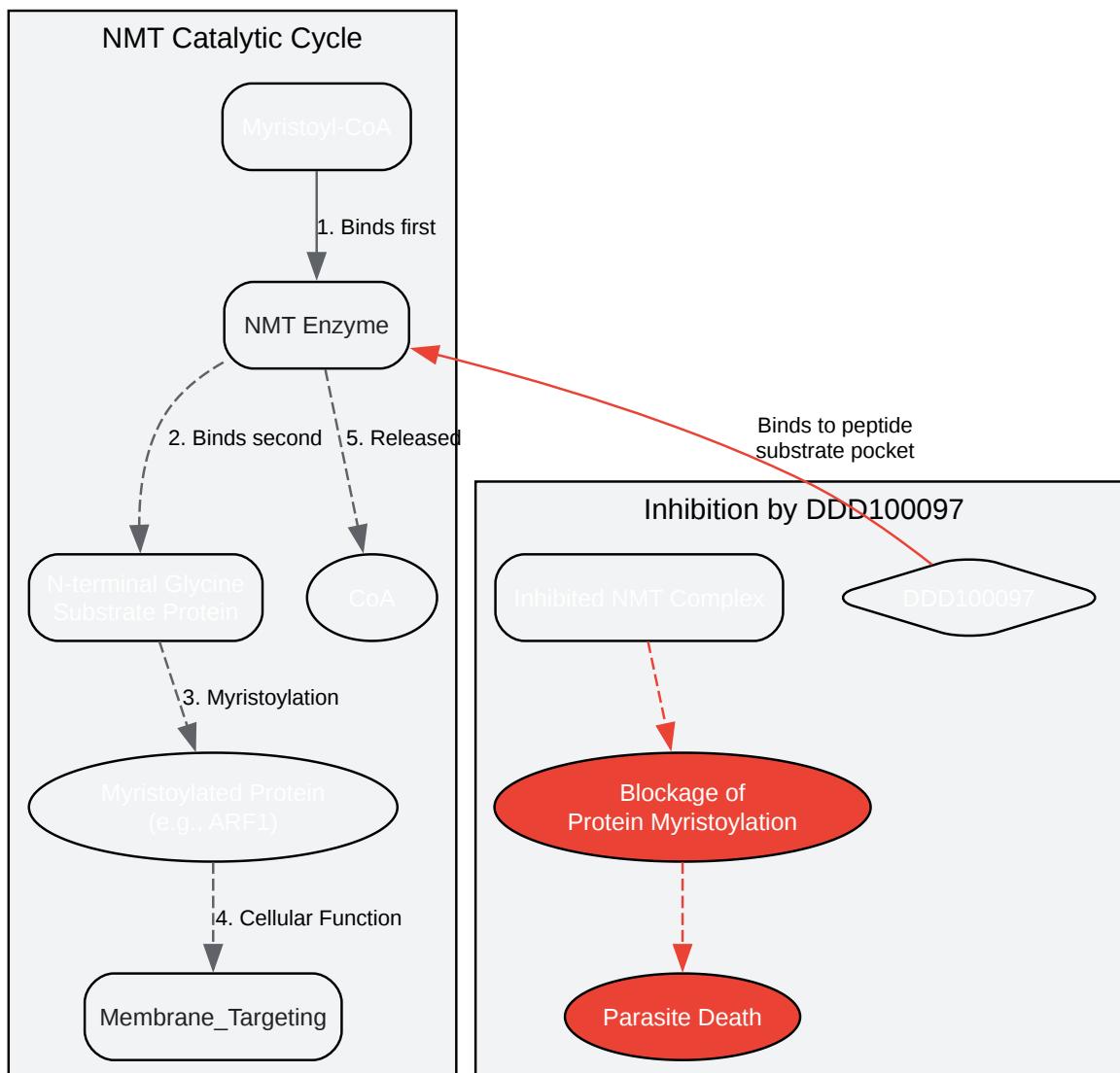
- Seed *T. b. brucei* BSF cells into 96-well plates at a density of 2×10^4 cells/mL in HMI-9 medium.
- Add serial dilutions of the test compound to the wells. Include a DMSO-only control.
- Incubate the plates at 37°C in a 5% CO₂ atmosphere for 48 hours.
- Add the resazurin-based viability dye to each well and incubate for a further 24 hours.
- Measure the fluorescence or absorbance (depending on the dye) using a plate reader.

- Calculate the percent growth inhibition relative to the DMSO control and determine the EC50 value by fitting the data to a dose-response curve.

Visualizations

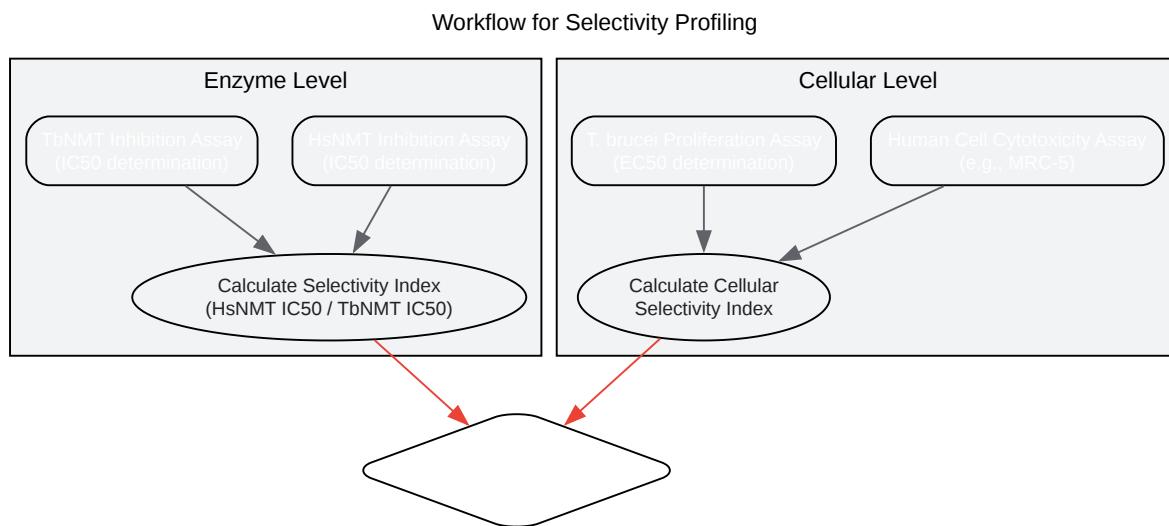
The following diagrams illustrate key concepts and workflows related to the action of **DDD100097**.

Simplified NMT Action and Inhibition Pathway



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Caption: NMT action and inhibition by **DDD100097**.



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Caption: Experimental workflow for selectivity profiling.

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